In Vivo Anticonvulsant Efficacy in Maximal Electroshock (MES) Seizure Model
EPP exhibits potent anticonvulsant activity in the maximal electroshock (MES) seizure model in rats, with efficacy comparable to the established antiepileptic drug diphenylhydantoin (phenytoin). At intraperitoneal doses of 25–200 mg/kg, EPP reduced both the tonic and clonic phases of MES-induced seizures by 50–98%, with complete abolition observed at higher doses. In contrast, the closely related 3-methyl-3-phenyl analog MPP did not affect conditioned instrumental responses at doses up to 200 mg/kg, indicating a narrower separation between anticonvulsant efficacy and behavioral impairment for MPP relative to EPP [1].
| Evidence Dimension | Anticonvulsant efficacy in MES model (tonic/clonic phase reduction) |
|---|---|
| Target Compound Data | 50–98% reduction at 25–200 mg/kg i.p. in rats |
| Comparator Or Baseline | Diphenylhydantoin (phenytoin) produced similar effects; MPP showed reduced efficacy and did not affect conditioned response up to 200 mg/kg |
| Quantified Difference | EPP achieved 50–98% seizure reduction; MPP lacked comparable behavioral safety margin at equivalent doses |
| Conditions | Maximal electroshock seizure model in rats; intraperitoneal administration |
Why This Matters
The 50–98% seizure reduction range at clinically achievable doses positions EPP as a compelling candidate for further development in drug-resistant epilepsy, with a demonstrably superior efficacy–safety margin compared to its direct methyl analog MPP.
- [1] Pérez de la Mora, M., Tapia, R., & Pasantes, H. (1973). Anticonvulsant effect of 5-ethyl, 5-phenyl, 2-pyrrolidinone and its possible relationship to γ-aminobutyric acid-dependent inhibitory mechanisms. Biochemical Pharmacology, 22(21), 2631–2639. View Source
